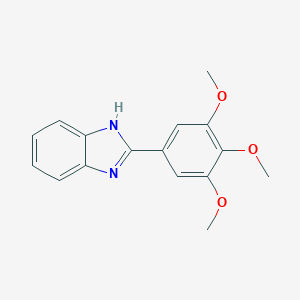

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with trimethoxyphenyl groups, typically involves cyclization reactions and the use of specific reagents to introduce the trimethoxyphenyl moiety. For instance, novel benzimidazole derivatives can be synthesized using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole in the presence of acetic acid or triethylamine in acetonitrile as the solvent, indicating a versatile approach to the synthesis of such compounds (Mehranpour & Zahiri, 2014).

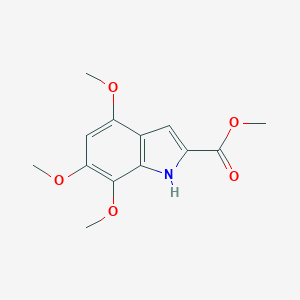

Molecular Structure Analysis

Benzimidazole derivatives, including 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, exhibit interesting structural characteristics. The benzimidazole ring system is planar, and molecules of such compounds are arranged in specific orientations depending on their substituents, which can influence their physical and chemical properties. Structural and spectral studies provide insights into the molecular geometry, energy values, and charge distributions of these molecules, with computational methods like Density Functional Theory (DFT) being used to predict their structure and properties accurately (Gürbüz et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives encompasses a range of reactions, including cyclization, condensation, and alkylation. These reactions are crucial for the synthesis of targeted molecular structures with potential biological activity. For example, the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde leads to new benzimidazole compounds with specific structural features (Arslan et al., 2004).

Aplicaciones Científicas De Investigación

Anti-Cancer Effects

- Field : Medicinal Chemistry

- Application : The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects .

- Methods : These compounds inhibit various proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

- Results : The compounds have shown remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .

Anti-Microbial Properties

- Field : Microbiology

- Application : Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties .

- Methods : These compounds have been tested against various bacteria and fungi, including Helicobacter pylori and Mycobacterium tuberculosis .

- Results : The compounds have shown significant anti-microbial activity .

Anti-Viral Activity

- Field : Virology

- Application : There have been reports on the antiviral activity of TMP-based compounds .

- Methods : These compounds have been tested against various viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

- Results : The compounds have shown potential antiviral activity .

Propiedades

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZJKGVFZOUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353843 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

CAS RN |

175714-45-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

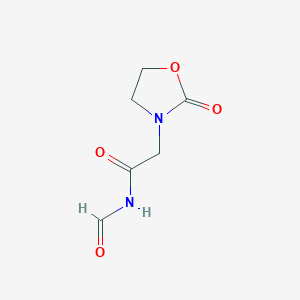

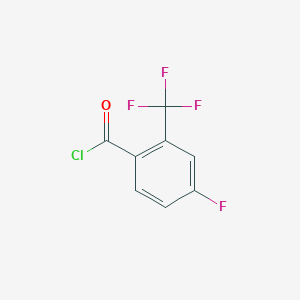

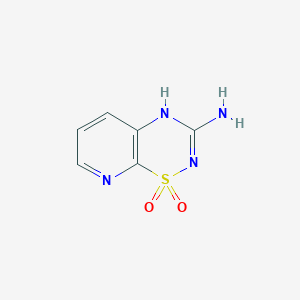

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.